Tetrahydrofurfuryl dimethacrylate
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Overview
Description
Tetrahydrofurfuryl dimethacrylate is an organic compound that belongs to the class of methacrylate esters. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is widely used in various industrial applications due to its excellent adhesive properties and its ability to form durable polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl dimethacrylate is typically synthesized through the esterification of tetrahydrofurfuryl alcohol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol. This method is preferred due to its higher efficiency and yield. The reaction is typically carried out in the presence of a basic catalyst such as sodium methoxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryl dimethacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-molecular-weight polymers, which are used in coatings, adhesives, and dental materials.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form other esters.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or potassium carbonate[][4].
Major Products Formed
Polymers: Used in coatings, adhesives, and dental materials.
Other Esters: Formed through esterification and transesterification reactions.
Scientific Research Applications
Tetrahydrofurfuryl dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, adhesion, and chemical resistance.
Biology: Utilized in the development of biocompatible materials for medical devices and implants.
Medicine: Employed in dental materials due to its excellent adhesive properties and biocompatibility.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl dimethacrylate primarily involves its ability to undergo polymerization. The methacrylate groups in the compound can form cross-linked networks through free radical polymerization, resulting in the formation of high-molecular-weight polymers. These polymers exhibit excellent mechanical properties, chemical resistance, and adhesion .
Comparison with Similar Compounds
Similar Compounds
- Ethyl methacrylate
- Methyl methacrylate
- Butanediol dimethacrylate
- Urethane dimethacrylate
Comparison
Tetrahydrofurfuryl dimethacrylate is unique due to its cyclic structure, which imparts additional rigidity and chemical resistance to the polymers formed from it. Compared to ethyl methacrylate and methyl methacrylate, this compound provides better adhesion and durability. It also offers superior biocompatibility compared to butanediol dimethacrylate and urethane dimethacrylate, making it more suitable for medical and dental applications .
Properties
CAS No. |
86711-34-4 |
---|---|
Molecular Formula |
C13H19O5- |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-methylprop-2-enoate;oxolan-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O3.C4H6O2/c1-7(2)9(10)12-6-8-4-3-5-11-8;1-3(2)4(5)6/h8H,1,3-6H2,2H3;1H2,2H3,(H,5,6)/p-1 |
InChI Key |
BZLYAQUJDPMPDK-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)OCC1CCCO1 |
Origin of Product |
United States |
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